molecular formula C7H4ClF2I B13453975 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene

Cat. No.: B13453975
M. Wt: 288.46 g/mol
InChI Key: XGDOIYGTKCXGOP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of a difluoroiodobenzene precursor. This reaction can be catalyzed by Lewis acids such as zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . The reaction is carried out in a solvent like dichloromethane at controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzenes, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene has significant applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of halogenated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-fluoro-2-iodobenzene
  • 1-(Chloromethyl)-4,5-difluorobenzene
  • 1-(Chloromethyl)-2-iodobenzene

Comparison: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H4ClF2I

Molecular Weight

288.46 g/mol

IUPAC Name

1-(chloromethyl)-4,5-difluoro-2-iodobenzene

InChI

InChI=1S/C7H4ClF2I/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2

InChI Key

XGDOIYGTKCXGOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)CCl

Origin of Product

United States

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